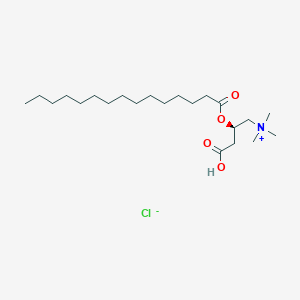

Pentadecanoyl-L-carnitine (chloride)

説明

BenchChem offers high-quality Pentadecanoyl-L-carnitine (chloride) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Pentadecanoyl-L-carnitine (chloride) including the price, delivery time, and more detailed information at info@benchchem.com.

特性

分子式 |

C22H44ClNO4 |

|---|---|

分子量 |

422.0 g/mol |

IUPAC名 |

[(2R)-3-carboxy-2-pentadecanoyloxypropyl]-trimethylazanium;chloride |

InChI |

InChI=1S/C22H43NO4.ClH/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-22(26)27-20(18-21(24)25)19-23(2,3)4;/h20H,5-19H2,1-4H3;1H/t20-;/m1./s1 |

InChIキー |

VAUHJRCIRYKXSR-VEIFNGETSA-N |

異性体SMILES |

CCCCCCCCCCCCCCC(=O)O[C@H](CC(=O)O)C[N+](C)(C)C.[Cl-] |

正規SMILES |

CCCCCCCCCCCCCCC(=O)OC(CC(=O)O)C[N+](C)(C)C.[Cl-] |

製品の起源 |

United States |

What is the role of Pentadecanoyl-L-carnitine in fatty acid metabolism?

Pentadecanoyl-L-carnitine (PDC) in Fatty Acid Metabolism: A Technical Guide to Its Biochemical Role and Analytical Quantification

Executive Summary

The re-evaluation of odd-chain saturated fatty acids (OCFAs) has catalyzed a paradigm shift in lipid biochemistry. Pentadecanoic acid (C15:0), once considered a minor dietary component, is now recognized as an essential fatty acid with broad metabolic benefits[1]. Central to its mechanism of action is its endogenous metabolite, Pentadecanoyl-L-carnitine (PDC) . Recently identified as a full-acting endocannabinoid, PDC bridges the gap between mitochondrial energy metabolism and pleiotropic receptor signaling[2]. This whitepaper provides an in-depth mechanistic analysis of PDC, detailing its pharmacological profile, metabolic pathways, and the self-validating analytical workflows required for its quantification in drug development and biomarker research.

Biochemical Mechanisms & Pharmacology

Mitochondrial Transport and β-Oxidation

L-Carnitine is a highly polar zwitterion essential for the mitochondrial β-oxidation pathway, functioning as the primary transport vehicle for long-chain fatty acyl-CoAs across the impermeable inner mitochondrial membrane[3]. Upon cellular uptake, dietary C15:0 is activated to pentadecanoyl-CoA by acyl-CoA synthetase. To enter the mitochondrial matrix, it is transesterified to PDC by Carnitine Palmitoyltransferase 1 (CPT1).

Once translocated by the carnitine-acylcarnitine translocase, CPT2 reconverts PDC back to pentadecanoyl-CoA, which undergoes successive cycles of β-oxidation. Because it is an odd-chain fatty acid, the final cleavage yields one molecule of acetyl-CoA and one molecule of propionyl-CoA, the latter of which is anaplerotically fed into the TCA cycle via succinyl-CoA, bypassing the ketogenic pathways associated with even-chain fatty acids.

Pleiotropic Receptor Signaling

Beyond its role as a metabolic intermediate, PDC has been identified as a novel endocannabinoid[2]. High-throughput screening across primary human cell systems has demonstrated that PDC acts as a full agonist at both Cannabinoid 1 (CB1) and Cannabinoid 2 (CB2) receptors[4]. Furthermore, PDC exhibits serotonergic activity as a 5-HT1A and 5-HT1B receptor agonist, and functions as a histamine H1 and H2 receptor antagonist[2]. This dual role—acting both as an energy substrate and a potent signaling molecule—explains the broad anti-inflammatory and mood-regulating benefits associated with C15:0 intake[1][2].

Caption: Metabolic synthesis of Pentadecanoyl-L-carnitine and its dual role in energy and signaling.

Quantitative Pharmacological Profile

To contextualize PDC's efficacy for drug development professionals, the following table synthesizes its receptor binding affinities and downstream biomarker modulation based on recent primary human cell-based assays[2][4].

| Target / Biomarker | Assay Methodology | PDC Pharmacological Effect | Clinical & Biological Relevance |

| CB1 Receptor | GPCR Functional Assay | Full Agonist (EC50 = 3.7 µM, 111% max) | Regulation of pain, mood, and sleep architecture. |

| CB2 Receptor | GPCR Functional Assay | Full Agonist (EC50 = 3.2 µM, 106% max) | Peripheral immunomodulation and anti-inflammatory action. |

| 5-HT1A / 1B | Receptor Binding Assay | Agonist Activation | Serotonergic regulation of anxiety and cognitive function. |

| IL-1α | Cytokine Profiling | Dose-dependent Reduction | Attenuation of acute systemic inflammatory responses. |

| MCP-1 / IP-10 | Chemokine Profiling | Dose-dependent Reduction | Inhibition of macrophage recruitment in tissue injury. |

Experimental Methodologies

As a Senior Application Scientist, ensuring the integrity of experimental data requires implementing self-validating systems. Below are the definitive protocols for quantifying PDC and validating its receptor pharmacology.

Protocol 1: Absolute Quantification of PDC via LC-MS/MS

Acylcarnitines are highly polar and require specialized mass spectrometry techniques. We utilize a Data-Independent Acquisition (DIA) LC-MS/MS method[5][6].

-

Causality of Design: DIA is selected over Data-Dependent Acquisition (DDA) because it systematically fragments all precursor ions within a defined window. This ensures that low-abundance acylcarnitines like PDC are not missed due to intensity-thresholding. All acylcarnitines characteristically yield a product ion at m/z 85.0 (due to the loss of the trimethylamine group and cleavage of the carnitine moiety)[5]. Monitoring this specific transition (386.3 → 85.0 for PDC) provides unparalleled specificity[5][6].

Step-by-Step Workflow:

-

Sample Aliquoting & Spiking: Aliquot 50 µL of human serum/plasma. Spike with 10 µL of an isotopically labeled internal standard (e.g., C16-d3 carnitine). Self-Validation: The internal standard corrects for matrix suppression and extraction losses; a stable IS peak area across all samples validates extraction efficiency.

-

Cold Protein Precipitation: Add 200 µL of ice-cold Methanol/Acetonitrile (1:1 v/v). Causality: The low temperature (4°C) arrests residual esterase activity that could prematurely hydrolyze the acylcarnitine ester bond, while the organic solvent precipitates high-molecular-weight proteins.

-

Centrifugation: Vortex for 30 seconds and centrifuge at 14,000 × g for 10 minutes at 4°C. Transfer the supernatant to an LC vial.

-

UHPLC Separation: Inject 2 µL onto a C18 reversed-phase column. Use a gradient of Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid).

-

DIA MS/MS Acquisition: Operate the Q-TOF or Triple Quadrupole in positive electrospray ionization (ESI+) mode. Monitor the specific precursor m/z 386.3 and the diagnostic fragment m/z 85.0[5].

Caption: Self-validating LC-MS/MS workflow for the absolute quantification of acylcarnitines.

Protocol 2: In Vitro Validation of CB1/CB2 Receptor Agonism

To validate that PDC is a true functional agonist (and not merely a binding ligand), a cAMP accumulation assay must be employed.

-

Causality of Design: CB1 and CB2 are Gi/o-coupled G-protein coupled receptors (GPCRs). True agonism is demonstrated by the functional inhibition of adenylyl cyclase, which lowers intracellular cAMP levels following stimulation.

Step-by-Step Workflow:

-

Cell Seeding: Plate CHO-K1 cells stably expressing human CB1 or CB2 receptors at 10,000 cells/well in a 384-well plate.

-

Forskolin Stimulation: Treat cells with 10 µM Forskolin to artificially stimulate adenylyl cyclase and establish a maximum cAMP baseline.

-

Compound Treatment: Concurrently treat the cells with varying concentrations of PDC (0.1 µM to 50 µM).

-

Antagonist Control (Self-Validation): In a parallel set of wells, pre-incubate cells with a selective CB1 antagonist (e.g., SR141716) prior to PDC treatment. Validation Check: If PDC's suppression of cAMP is reversed by the antagonist, the agonistic effect is definitively proven to be receptor-mediated, ruling out off-target cytotoxicity or assay interference[2].

-

Detection: Lyse cells and measure cAMP levels using a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) immunoassay. Calculate the EC50 using non-linear regression.

References

-

Venn-Watson, S., Reiner, J., & Jensen, E. D. (2022). Pentadecanoylcarnitine is a newly discovered endocannabinoid with pleiotropic activities relevant to supporting physical and mental health. Scientific Reports. URL:[Link]

-

Luque-Córdoba, D., et al. (2022). Combining data acquisition modes in liquid-chromatography–tandem mass spectrometry for comprehensive determination of acylcarnitines in human serum. Metabolomics. URL:[Link]

-

Nutritional Outlook. (2022). New study finds pentadecanoic acid metabolizes into full-acting endogenous cannabinoid called pentadecanoylcarnitine. URL:[Link]

Sources

- 1. nutritionaloutlook.com [nutritionaloutlook.com]

- 2. Pentadecanoylcarnitine is a newly discovered endocannabinoid with pleiotropic activities relevant to supporting physical and mental health - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. researchgate.net [researchgate.net]

- 5. Combining data acquisition modes in liquid-chromatography–tandem mass spectrometry for comprehensive determination of acylcarnitines in human serum - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

The Biosynthesis and Metabolic Dynamics of Pentadecanoyl-L-Carnitine in Mammalian Systems: A Technical Whitepaper

Executive Summary

As a Senior Application Scientist specializing in lipidomics and metabolic pathways, I present this comprehensive technical guide on the biosynthesis and metabolism of Pentadecanoyl-L-carnitine (C15-carnitine). Historically, odd-chain saturated fatty acids (OCFAs) like pentadecanoic acid (C15:0) were relegated to the role of internal standards in mass spectrometry. However, recent paradigms have unveiled their critical role as bioactive molecules that replenish the tricarboxylic acid (TCA) cycle and mitigate metabolic dysfunction[1][2]. The gateway to these systemic benefits is the carnitine shuttle, a highly regulated biosynthetic pathway that synthesizes Pentadecanoyl-L-carnitine to transport C15:0 into the mitochondrial matrix for β-oxidation.

Part 1: Biochemical Causality & Pathway Mechanics

The journey of pentadecanoic acid from the cytosol to the mitochondrial matrix is governed by a strict sequence of enzymatic reactions. Each step is designed to overcome cellular compartmentalization barriers.

Phase 1: Cytosolic Activation

Before C15:0 can interact with the carnitine shuttle, it must be metabolically activated. In the cytosol, Long-Chain Acyl-CoA Synthetase (ACSL) hydrolyzes ATP to catalyze the thioesterification of C15:0 with Coenzyme A, yielding Pentadecanoyl-CoA . This step is thermodynamically driven forward by the subsequent rapid hydrolysis of pyrophosphate (PPi).

Phase 2: Biosynthesis via CPT1 (The Rate-Limiting Gatekeeper)

The core biosynthesis of Pentadecanoyl-L-carnitine occurs at the outer mitochondrial membrane (OMM). Carnitine Palmitoyltransferase 1 (CPT1) catalyzes the transesterification of the pentadecanoyl group from CoA to the hydroxyl group of L-carnitine[3]. This reaction is the definitive rate-limiting step of mitochondrial fatty acid oxidation. It is allosterically inhibited by malonyl-CoA, a mechanism that ensures fatty acid synthesis and degradation do not occur simultaneously in a futile cycle[4].

Phase 3: Translocation and Matrix Re-esterification

Pentadecanoyl-L-carnitine is translocated across the impermeable inner mitochondrial membrane (IMM) by the Carnitine-Acylcarnitine Translocase (CACT) in a 1:1 stoichiometric exchange with free L-carnitine. Once inside the matrix, Carnitine Palmitoyltransferase 2 (CPT2) reverses the CPT1 reaction, regenerating Pentadecanoyl-CoA and liberating L-carnitine to sustain the shuttle[3].

Phase 4: β-Oxidation and Anaplerosis

Unlike even-chain fatty acids that exclusively yield acetyl-CoA, the β-oxidation of Pentadecanoyl-CoA undergoes successive cycles to yield six molecules of Acetyl-CoA and one terminal molecule of Propionyl-CoA [1]. Propionyl-CoA is uniquely anaplerotic; it is carboxylated and isomerized into Succinyl-CoA, directly replenishing the TCA cycle and supporting gluconeogenesis[2][4].

Biosynthetic and metabolic pathway of Pentadecanoyl-L-carnitine in mammals.

Part 2: Quantitative Data & Stoichiometric Profiling

Understanding the energetic distinction between odd-chain and even-chain fatty acids is paramount for metabolic engineering and nutritional pharmacology. The table below summarizes the stoichiometric divergence during β-oxidation.

| Parameter | Pentadecanoic Acid (C15:0) | Palmitic Acid (C16:0) | Biological Implication |

| Carbon Chain Length | 15 (Odd-chain) | 16 (Even-chain) | Determines the final terminal cleavage product. |

| β-Oxidation Cycles | 6 Cycles | 7 Cycles | Dictates total NADH and FADH₂ generation prior to the TCA cycle. |

| Acetyl-CoA Yield | 6 Molecules | 8 Molecules | Direct entry into the TCA cycle for ATP production. |

| Propionyl-CoA Yield | 1 Molecule | 0 Molecules | Serves as a unique precursor for Succinyl-CoA[1]. |

| Succinate Anaplerosis | Yes (+1 mole) | No | C15:0 actively replenishes depleted TCA cycle intermediates[2]. |

Part 3: Self-Validating Experimental Protocols

To rigorously study this pathway, empirical validation must rely on self-contained, reproducible methodologies. Below are field-proven protocols designed with internal controls and mechanistic rationales to ensure data integrity.

Protocol 1: In Vitro CPT1 Activity Assay with Pentadecanoyl-CoA

Causality & Rationale: To isolate the kinetics of CPT1 from CPT2, mitochondria must be selectively permeabilized. Digitonin is utilized in Step 2 because it selectively solubilizes the cholesterol-rich OMM while leaving the cholesterol-poor IMM intact. This prevents the matrix-localized CPT2 from converting the newly synthesized acylcarnitine back into acyl-CoA, which would confound the assay results.

-

Mitochondrial Isolation: Isolate mitochondria from mammalian liver tissue using differential centrifugation (700 × g, followed by 10,000 × g) in an ice-cold sucrose/HEPES buffer.

-

Permeabilization: Treat the mitochondrial pellet with 0.1 mg/mL digitonin for exactly 2 minutes on ice to permeabilize the OMM.

-

Reaction Assembly: Prepare a reaction buffer containing 150 mM KCl, 10 mM HEPES, 50 µM Pentadecanoyl-CoA, and 200 µM L-[methyl-¹⁴C]carnitine (as the radiolabeled tracer).

-

Initiation: Add 50 µg of permeabilized mitochondria to initiate the reaction. Incubate at 37°C for 5 minutes.

-

Quenching & Extraction: Halt the reaction with 1.2 M HCl. Extract the synthesized ¹⁴C-Pentadecanoyl-L-carnitine using water-saturated butanol. The unreacted free carnitine remains in the aqueous phase.

-

Quantification: Measure the organic phase via liquid scintillation counting to determine CPT1 specific activity (nmol/min/mg protein).

Protocol 2: LC-MS/MS Quantification of Pentadecanoyl-L-carnitine in Plasma

Causality & Rationale: Accurate quantification requires overcoming the matrix effect of mammalian plasma. A 1:1 Methanol/Acetonitrile mixture is utilized for precipitation because methanol efficiently disrupts hydrophobic lipid-protein binding, while acetonitrile provides superior precipitation of bulky plasma proteins, ensuring maximum recovery of acylcarnitines[5].

-

Internal Standardization: Spike 50 µL of mammalian plasma with 10 µL of stable isotope-labeled internal standard (Pentadecanoyl-L-carnitine-d3).

-

Protein Precipitation: Add 200 µL of Methanol/Acetonitrile (1:1 v/v). Vortex vigorously for 1 minute to disrupt protein-lipid complexes.

-

Phase Separation: Centrifuge the homogenate at 14,000 × g for 10 minutes at 4°C.

-

Concentration: Transfer the supernatant to a clean vial and evaporate to dryness under a gentle stream of nitrogen gas.

-

Reconstitution: Reconstitute the dried extract in 100 µL of mobile phase (Water/Acetonitrile containing 0.1% Formic Acid).

-

LC-MS/MS Analysis: Inject 5 µL into a Triple Quadrupole LC-MS/MS system. Utilize Multiple Reaction Monitoring (MRM) mode, targeting the precursor ion[M+H]⁺ and the characteristic m/z 85 product ion (resulting from the loss of the trimethylamine group)[5].

LC-MS/MS analytical workflow for the extraction and quantification of acylcarnitines.

References

1.[1] A Review of Odd-Chain Fatty Acid Metabolism and the Role of Pentadecanoic Acid (C15:0) and Heptadecanoic Acid (C17:0) in Health and Disease Source: National Institutes of Health (nih.gov) URL:1

2.[2] Molecular and cellular mechanisms of pentadecanoic acid Source: National Institutes of Health (nih.gov) URL:2

3.[5] Combining data acquisition modes in liquid-chromatography–tandem mass spectrometry for comprehensive determination of acylcarnitines in human serum Source: National Institutes of Health (nih.gov) URL:5

4.[3] Carnitine palmitoyltransferase 1 facilitates fatty acid oxidation in a non-cell-autonomous manner Source: National Institutes of Health (nih.gov) URL:3

5.[4] Beta oxidation Source: Wikipedia (wikipedia.org) URL:4

Sources

- 1. A Review of Odd-Chain Fatty Acid Metabolism and the Role of Pentadecanoic Acid (C15:0) and Heptadecanoic Acid (C17:0) in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Molecular and cellular mechanisms of pentadecanoic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Carnitine palmitoyltransferase 1 facilitates fatty acid oxidation in a non-cell-autonomous manner - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Beta oxidation - Wikipedia [en.wikipedia.org]

- 5. Combining data acquisition modes in liquid-chromatography–tandem mass spectrometry for comprehensive determination of acylcarnitines in human serum - PMC [pmc.ncbi.nlm.nih.gov]

Pentadecanoyl-L-carnitine: An Endogenous Agonist of Cannabinoid Receptors – A Technical Guide

Abstract

The endocannabinoid system (ECS) is a crucial neuromodulatory network that influences a myriad of physiological processes.[1] While anandamide and 2-arachidonoylglycerol are the most studied endogenous cannabinoids, recent discoveries have expanded the repertoire of these signaling lipids.[2] This guide provides an in-depth technical exploration of Pentadecanoyl-L-carnitine (PDC), a recently identified endogenous metabolite of the dietary odd-chain fatty acid, pentadecanoic acid (C15:0), which functions as a full agonist at both cannabinoid receptor 1 (CB1) and cannabinoid receptor 2 (CB2).[3][4] This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of PDC's pharmacology, methods for its synthesis and quantification, and detailed protocols for its characterization as a cannabinoid receptor agonist.

Introduction: The Expanding Endocannabinoid System

The endocannabinoid system is a complex and widespread signaling network composed of cannabinoid receptors, their endogenous ligands (endocannabinoids), and the enzymes responsible for their synthesis and degradation.[1][5] The two primary cannabinoid receptors, CB1 and CB2, are G protein-coupled receptors (GPCRs) that mediate the physiological effects of cannabinoids.[6] CB1 receptors are predominantly located in the central nervous system, while CB2 receptors are primarily found in the periphery, particularly on immune cells.[6] The ECS is integral to regulating a host of physiological and cognitive processes, including pain, mood, appetite, and immune function.[7]

The discovery of Pentadecanoyl-L-carnitine as a full-acting agonist at both CB1 and CB2 receptors has significant implications for our understanding of the ECS and its potential therapeutic manipulation.[3][4] Unlike the classical endocannabinoids, which are derivatives of arachidonic acid, PDC is an N-acyl carnitine, a class of molecules primarily known for their role in fatty acid metabolism.[5][8] This discovery opens new avenues for research into the interplay between metabolism and cannabinoid signaling.

This guide will delve into the scientific underpinnings of PDC's function, providing the necessary technical details for its study in a research setting.

Pharmacology of Pentadecanoyl-L-carnitine

Pentadecanoyl-L-carnitine has been identified as a full agonist at both human CB1 and CB2 receptors.[3] In cell-based assays, it demonstrated dose-dependent activity with EC50 values of 3.7 µM for CB1 and 3.2 µM for CB2.[1][3] Notably, its efficacy was comparable to that of the positive control, with 111% and 106% maximum activity for CB1 and CB2, respectively.[1][3]

Beyond its cannabinoid receptor activity, PDC has been shown to exhibit pleiotropic effects, acting as an agonist at serotonin 5-HT1A and 5-HT1B receptors and as an antagonist at histamine H1 and H2 receptors.[3] This broad pharmacological profile suggests that PDC may have multifaceted roles in regulating inflammation, pain, mood, and sleep.[3][4]

Biosynthesis and Metabolism

Pentadecanoyl-L-carnitine is an endogenous metabolite of pentadecanoic acid (C15:0), an odd-chain saturated fatty acid.[4] The biosynthesis involves the esterification of L-carnitine with pentadecanoyl-CoA, a reaction catalyzed by carnitine acyltransferases.[8][9] The homeostasis of the carnitine pool, which includes free L-carnitine and various acylcarnitines, is maintained through dietary absorption, de novo synthesis, and renal reabsorption.[5] The quantification of specific acylcarnitines like PDC can provide insights into mitochondrial function and fatty acid metabolism.[5][10]

Methodologies for the Study of Pentadecanoyl-L-carnitine

Chemical Synthesis of Pentadecanoyl-L-carnitine

The synthesis of Pentadecanoyl-L-carnitine is crucial for obtaining the pure compound required for in vitro and in vivo studies. A common approach involves the acylation of L-carnitine with pentadecanoic acid or its activated derivatives.[9]

Protocol: Synthesis of Pentadecanoyl-L-carnitine

-

Step 1: Activation of Pentadecanoic Acid: Convert pentadecanoic acid to its more reactive acyl chloride. To do this, incubate the free fatty acid with thionyl chloride (e.g., 15 mg of pentadecanoic acid per microliter of thionyl chloride) with continuous shaking for 4 hours at 70°C.[9]

-

Step 2: Esterification with L-Carnitine: Dissolve L-carnitine hydrochloride in trichloroacetic acid and add it to the pentadecanoyl chloride.[9] Incubate this reaction mixture at 45°C for 18 hours.[9]

-

Step 3: Purification: After cooling the reaction, precipitate the product and wash it multiple times with cold diethyl ether to remove unreacted starting materials and byproducts.[9] Further purification can be achieved using chromatographic techniques.

Figure 1: Workflow for the chemical synthesis of Pentadecanoyl-L-carnitine.

Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the gold standard for the sensitive and specific quantification of acylcarnitines in biological matrices.[9][10]

Protocol: LC-MS/MS Quantification of Pentadecanoyl-L-carnitine

-

Sample Preparation:

-

For plasma or tissue homogenates, perform a protein precipitation step using a suitable organic solvent (e.g., acetonitrile).

-

Centrifuge to pellet the precipitated proteins and collect the supernatant.

-

Evaporate the supernatant to dryness under a stream of nitrogen.

-

Reconstitute the dried extract in the initial mobile phase for LC-MS/MS analysis.[9]

-

-

Liquid Chromatography:

-

Column: A C18 reversed-phase column is typically used for the separation of acylcarnitines (e.g., Zorbax Eclipse XDB-C18, 150 mm length, 3.0 mm internal diameter, 3.5 µm particle size).[9]

-

Mobile Phase: A gradient elution using a binary solvent system is employed.[9]

-

Gradient: A typical gradient would start with a high percentage of Solvent A, gradually increasing the percentage of Solvent B to elute the more hydrophobic long-chain acylcarnitines.[9]

-

-

Tandem Mass Spectrometry:

-

Ionization: Electrospray ionization (ESI) in positive ion mode is used.

-

Detection: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity. The precursor ion for Pentadecanoyl-L-carnitine is selected, and a specific product ion is monitored after collision-induced dissociation.

-

| Parameter | Value | Reference |

| Column | Zorbax Eclipse XDB-C18 (150 x 3.0 mm, 3.5 µm) | [9] |

| Mobile Phase A | 0.1% formic acid, 2.5 mM ammonium acetate, 0.005% HFBA in H₂O | [9] |

| Mobile Phase B | 0.1% formic acid, 2.5 mM ammonium acetate, 0.005% HFBA in ACN | [9] |

| Ionization Mode | Positive Electrospray Ionization (ESI+) | |

| Detection Mode | Multiple Reaction Monitoring (MRM) |

Table 1: Key parameters for LC-MS/MS analysis of Pentadecanoyl-L-carnitine.

Cannabinoid Receptor Binding Assays

Radioligand binding assays are a fundamental tool for determining the affinity of a compound for a specific receptor.[11] A competitive binding assay is used to determine the inhibitory constant (Ki) of Pentadecanoyl-L-carnitine against a known high-affinity radioligand for CB1 and CB2 receptors.

Protocol: Competitive Radioligand Binding Assay

-

Materials:

-

Membrane preparations from cells expressing human CB1 or CB2 receptors.

-

Radioligand (e.g., [³H]CP-55,940 or [³H]WIN 55,212-2).[11]

-

Pentadecanoyl-L-carnitine (test compound).

-

Non-specific binding control (e.g., 10 µM WIN 55,212-2).[11]

-

Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, 0.5% Bovine Serum Albumin (BSA), pH 7.4.[11]

-

Wash Buffer: 50 mM Tris-HCl, 0.05% BSA, pH 7.4.[11]

-

96-well filter plates (GF/B or GF/C).

-

Scintillation counter.

-

-

Procedure:

-

In a 96-well plate, add a fixed concentration of the radioligand to all wells.

-

Add increasing concentrations of Pentadecanoyl-L-carnitine to the experimental wells.

-

In separate wells, add the non-specific binding control.

-

Add a fixed amount of the membrane preparation to each well.

-

Incubate the plate for 60-90 minutes at 30°C with gentle agitation.

-

Terminate the assay by rapid filtration through the filter plate using a cell harvester.

-

Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

Dry the filters and add scintillation cocktail.

-

Quantify the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the Pentadecanoyl-L-carnitine concentration.

-

Determine the IC50 value (the concentration of PDC that inhibits 50% of the specific binding of the radioligand).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Figure 2: Workflow for a competitive radioligand binding assay.

Functional Assays: [³⁵S]GTPγS Binding Assay

The [³⁵S]GTPγS binding assay is a functional assay that measures the activation of G proteins coupled to a receptor.[12] It provides a measure of the agonist's potency (EC50) and efficacy (Emax).[12]

Protocol: [³⁵S]GTPγS Binding Assay

-

Materials:

-

Membrane preparations from cells expressing CB1 or CB2 receptors.

-

[³⁵S]GTPγS (radiolabeled non-hydrolyzable GTP analog).[12]

-

GDP.

-

Pentadecanoyl-L-carnitine (test compound).

-

Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.

-

96-well filter plates (GF/B).

-

Scintillation counter.

-

-

Procedure:

-

In a 96-well plate, add the membrane preparation, GDP, and increasing concentrations of Pentadecanoyl-L-carnitine.

-

Initiate the reaction by adding [³⁵S]GTPγS.

-

Incubate the plate at 30°C for 60 minutes.

-

Terminate the reaction by rapid filtration through the filter plate.

-

Wash the filters with ice-cold wash buffer.

-

Dry the filters and add scintillation cocktail.

-

Quantify the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Plot the amount of [³⁵S]GTPγS bound against the logarithm of the Pentadecanoyl-L-carnitine concentration.

-

Determine the EC50 (the concentration of PDC that produces 50% of the maximal response) and the Emax (the maximal response) from the dose-response curve.

-

Figure 3: Workflow for a [³⁵S]GTPγS binding assay.

In Vivo and Therapeutic Potential

The discovery of Pentadecanoyl-L-carnitine as an endocannabinoid opens up new possibilities for therapeutic interventions. Its pleiotropic activities suggest potential applications in conditions where inflammation, pain, and mood are dysregulated.[3][4] Given that its precursor, pentadecanoic acid, is a dietary fatty acid, there is potential for nutritional strategies to modulate the levels of this endogenous cannabinoid.

Further in vivo studies are warranted to fully elucidate the physiological roles of Pentadecanoyl-L-carnitine and its therapeutic potential. Such studies would involve administering PDC to animal models of disease and assessing its effects on relevant behavioral and physiological parameters.

Conclusion

Pentadecanoyl-L-carnitine represents a novel and exciting addition to the endocannabinoid family. Its unique origin as a metabolite of a dietary fatty acid and its full agonist activity at both CB1 and CB2 receptors highlight the intricate connections between metabolism and neuromodulation. The methodologies outlined in this guide provide a framework for researchers to further investigate the pharmacology of this intriguing molecule and explore its potential as a therapeutic agent. As our understanding of the expanded endocannabinoid system grows, so too will the opportunities for developing innovative treatments for a wide range of human diseases.

References

-

Kuhajda, F. P., et al. (2015). An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues. Journal of Lipid Research, 56(8), 1635-1644. [Link]

- BenchChem. (2025).

-

Venn-Watson, S., Reiner, J., & Jensen, E. (2022). Pentadecanoylcarnitine is a newly discovered endocannabinoid with pleiotropic activities relevant to supporting physical and mental health. Scientific Reports, 12(1), 13717. [Link]

- BenchChem. (2025). Application Notes and Protocols for GTPγS Binding Assay with ZCZ011. BenchChem.

-

Kuhajda, F. P., et al. (2015). An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues. Journal of Lipid Research, 56(8), 1635-1644. [Link]

-

Venn-Watson, S., Reiner, J., & Jensen, E. (2022). (PDF) Pentadecanoylcarnitine is a newly discovered endocannabinoid with pleiotropic activities relevant to supporting physical and mental health. ResearchGate. [Link]

- Davis, J. (2020). In-Vitro Assessment of CB1/CB2 Receptor Binding and Function. eGrove.

- Pertwee, R. G. (2016). Assay of CB1 Receptor Binding. In Cannabinoid Receptors (pp. 15-27). Humana Press, New York, NY.

- Schuel, H., et al. (1994). Endogenous cannabinoid ligands--chemical and biological studies. Life sciences, 55(5-6), 359-368.

- Assay Guidance Manual. (2012). GTPγS Binding Assays. NCBI Bookshelf.

-

Reuter, S. E., & Evans, A. M. (2012). Carnitine and acylcarnitines: pharmacokinetic, pharmacological and clinical aspects. Clinical pharmacokinetics, 51(9), 553-572. [Link]

- Venn-Watson, S. (2022). Synthesis of pentadecanoylcarnitine using a 3-step process.

- Reuter, S. E., & Evans, A. M. (2012). Carnitine and acylcarnitines: pharmacokinetic, pharmacological and clinical aspects. University of South Australia.

-

McCoin, C. S., et al. (2015). Acylcarnitines activate proinflammatory signaling pathways. American Journal of Physiology-Endocrinology and Metabolism, 309(10), E821-E829. [Link]

- McCoin, C. S., et al. (2015). Acylcarnitines activate proinflammatory signaling pathways. American Journal of Physiology-Endocrinology and Metabolism, 309(10), E821-E829.

- Pertwee, R. G. (2016). Assay of CB1 Receptor Binding.

-

van de Weijer, T., et al. (2013). Acylcarnitines: Reflecting or Inflicting Insulin Resistance?. Diabetes, 62(1), 1-8. [Link]

-

Rebouche, C. J. (2004). Kinetics, pharmacokinetics, and regulation of L-carnitine and acetyl-L-carnitine metabolism. Annals of the New York Academy of Sciences, 1033(1), 30-41. [Link]

- Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Gifford Bioscience.

-

Sykes, D. A., et al. (2022). Development of a membrane-based Gi-CASE biosensor assay for profiling compounds at cannabinoid receptors. Frontiers in Pharmacology, 13, 989839. [Link]

- Reuter, S. E., & Evans, A. M. (2012). Carnitine and Acylcarnitines Pharmacokinetic, Pharmacological and Clinical Aspects.

- American Society for Biochemistry and Molecular Biology. (2022). Acylcarnitines, a warning signal for Type 2 diabetes. ASBMB.

- Kumar, A., & Singh, N. (2024). Efficacy of a Mixture of Palmitoyl ethonalamide, acetyl L Carnitine and Vitamin E as a Nutraceutical in Decreasing the Intensity of Chronic Pain – A Randomized Double Blinded Trial. Food & Nutrition Journal.

-

Morales, P., et al. (2023). A Robust and Efficient FRET-Based Assay for Cannabinoid Receptor Ligands Discovery. International Journal of Molecular Sciences, 24(24), 17495. [Link]

- Mechoulam, R., & Hanuš, L. O. (2020). Beyond THC and Endocannabinoids. Annual Review of Pharmacology and Toxicology, 60, 537-557.

- SCIEX. (n.d.). High sensitivity quantification of acylcarnitines using the SCIEX 7500 system. SCIEX.

- Liu, Z., et al. (2008). Liquid chromatography/mass spectrometry determination of endogenous plasma acetyl and palmitoyl carnitines as potential biomarkers for peroxisome proliferator‐activated receptor agonist activity. Rapid Communications in Mass Spectrometry, 22(21), 3434-3442.

- Fine, P. G., & Rosenfeld, M. J. (2013). The endocannabinoid system, cannabinoids, and pain. Rambam Maimonides medical journal, 4(4), e0022.

- Lu, H. C., & Mackie, K. (2021). Review of the Endocannabinoid System. Biological psychiatry. Cognitive neuroscience and neuroimaging, 6(6), 607–615.

Sources

- 1. researchgate.net [researchgate.net]

- 2. jianhaidulab.com [jianhaidulab.com]

- 3. Pentadecanoylcarnitine is a newly discovered endocannabinoid with pleiotropic activities relevant to supporting physical and mental health - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Carnitine and acylcarnitines: pharmacokinetic, pharmacological and clinical aspects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. dda.creative-bioarray.com [dda.creative-bioarray.com]

- 7. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]

- 8. find.library.unisa.edu.au [find.library.unisa.edu.au]

- 9. An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 10. An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

The discovery of Pentadecanoyl-L-carnitine and its physiological significance.

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

The identification of novel endogenous signaling molecules is a rare and paradigm-shifting event in modern pharmacology. In 2022, lipidomics research yielded a groundbreaking discovery: Pentadecanoyl-L-carnitine (PDC) , the acylcarnitine ester of the odd-chain saturated fatty acid pentadecanoic acid (C15:0), was identified as a fully functioning endocannabinoid[1][2].

Unlike classical arachidonic acid-derived endocannabinoids (e.g., anandamide and 2-AG), PDC is synthesized from a dietary fatty acid and exhibits a uniquely broad, pleiotropic pharmacological profile. It acts as a full agonist at both Cannabinoid Receptors 1 and 2 (CB1/CB2), an agonist at serotonin receptors (5-HT1A/5-HT1B), and an antagonist at histamine receptors (H1/H2)[2][3]. This whitepaper synthesizes the discovery, biosynthetic pathways, mechanistic pharmacology, and validated experimental protocols necessary for researchers investigating PDC's therapeutic potential in metabolic, inflammatory, and neuropsychiatric disorders.

The Discovery: From Marine Mammal Metabolomics to Human Physiology

The discovery of PDC originated from an unexpected model organism: the bottlenose dolphin (Tursiops truncatus). Researchers at the US Navy Marine Mammal Program, investigating metabolic syndrome and accelerated aging, noted that dolphins with higher dietary intake of specific fish exhibited lower rates of chronic age-related diseases[1][4].

By applying untargeted metabolomics to longitudinal serum samples, researchers identified that elevated dietary intake of C15:0 strongly correlated with healthspan extension. However, the most predictive biomarker of this clinical improvement was not C15:0 itself, but its downstream metabolite, Pentadecanoyl-L-carnitine [1][3]. This finding catalyzed subsequent in vitro screening across diverse human primary cell systems, revealing PDC's profound immunomodulatory and receptor-binding capabilities[2][3].

Biosynthesis and Mitochondrial Transport

PDC is not synthesized de novo but is strictly dependent on the availability of its precursor, pentadecanoic acid (C15:0), an emerging essential fatty acid[5][6]. The conversion of C15:0 to PDC is a highly regulated process intrinsically linked to mitochondrial β-oxidation[7].

The CPT1-Mediated Pathway

-

Activation: In the cytosol, C15:0 is activated by Acyl-CoA synthetase, consuming ATP to form C15:0-CoA.

-

Conjugation: Because long-chain and odd-chain acyl-CoAs cannot passively diffuse across the inner mitochondrial membrane, C15:0-CoA is conjugated to L-carnitine by Carnitine Palmitoyltransferase I (CPT1) located on the outer mitochondrial membrane[7].

-

Translocation: This reaction yields Pentadecanoyl-L-carnitine (PDC), which is then shuttled across the inner membrane by Carnitine-Acylcarnitine Translocase (CACT) for subsequent β-oxidation or systemic signaling.

Figure 1: Biosynthetic pathway of Pentadecanoyl-L-carnitine via CPT1 mitochondrial transport.

Mechanisms of Action: A Pleiotropic Pharmacological Profile

PDC defies the "one drug, one target" paradigm. Its physiological significance lies in its network pharmacology, simultaneously tuning multiple G-protein coupled receptors (GPCRs) to achieve systemic homeostasis[3][5].

Endocannabinoid System Activation

PDC is only the second known endogenous molecule capable of acting as a full agonist at both CB1 and CB2 receptors[4].

-

CB1 Receptors: Primarily localized in the central nervous system, CB1 activation by PDC regulates mood, pain perception, and sleep architecture.

-

CB2 Receptors: Predominantly found on immune cells, CB2 activation drives PDC's potent anti-inflammatory effects, reducing cytokine storms without the psychoactive liabilities typically associated with exogenous CB1 agonists[3].

Serotonergic and Histaminergic Modulation

Beyond the endocannabinoid system, PDC exhibits dose-dependent affinity for other critical GPCRs[2][3]:

-

5-HT1A & 5-HT1B Agonism: Supports anxiolytic and antidepressant-like physiological states.

-

H1 & H2 Antagonism: Blunts allergic responses and mast cell degranulation, offering a novel endogenous mechanism for allergy mitigation.

Figure 2: Receptor pharmacology and downstream physiological effects of PDC.

Quantitative Data: Pharmacodynamics and Biomarker Modulation

To facilitate drug development and benchmarking, the quantitative pharmacological profile of PDC is summarized below, derived from gold-standard cell-based assays[2][3].

Table 1: Pharmacological Receptor Profile of PDC

| Receptor Target | Action | Potency (EC50 / IC50) | Max Activity (vs. Positive Control) | Physiological Relevance |

| CB1 | Full Agonist | 3.7 µM (EC50) | 111% | Pain regulation, mood, sleep |

| CB2 | Full Agonist | 3.2 µM (EC50) | 106% | Immunomodulation, anti-inflammation |

| 5-HT1A | Agonist | Dose-dependent | N/A | Anxiolytic, neuroprotection |

| 5-HT1B | Agonist | Dose-dependent | N/A | Serotonergic tone regulation |

| H1 | Antagonist | 10.9 µM (IC50) | N/A | Anti-allergic, anti-pruritic |

| H2 | Antagonist | 6.1 µM (IC50) | N/A | Gastric acid regulation, immune tolerance |

Table 2: Key Biomarker Modulation in Human Primary Cell Systems

| Biomarker | Disease Model Context | PDC Effect | Mechanistic Causality |

| IL-1α | Skin / Psoriasis models | Significant Decrease | CB2-mediated suppression of macrophage activation. |

| MCP-1 | Cardiovascular / Atherosclerosis | Significant Decrease | Inhibition of monocyte chemotaxis via GPCR tuning. |

| IP-10 | Pulmonary / Fibrosis | Significant Decrease | Attenuation of IFN-γ induced inflammatory signaling. |

| ITAC | Immune / Autoimmunity | Significant Decrease | Downregulation of CXCR3 ligand expression. |

Experimental Protocols: Validating PDC Activity

To ensure the trustworthiness and reproducibility of PDC research, the following self-validating protocols detail the exact methodologies required to quantify PDC and verify its receptor activity.

Protocol A: LC-MS/MS Quantification of PDC in Serum

Accurate measurement of PDC is critical for pharmacokinetic studies and nutritional epidemiology[8].

-

Rationale: Acylcarnitines are highly polar zwitterions[7]. Traditional reverse-phase chromatography often fails to retain them adequately. This protocol utilizes hydrophilic interaction liquid chromatography (HILIC) or specialized derivatization.

-

Step 1: Protein Precipitation. Aliquot 50 µL of serum. Add 200 µL of ice-cold methanol containing isotopically labeled internal standards (e.g., C15:0-d3-carnitine). Causality: Methanol denatures carrier proteins, releasing bound PDC while the internal standard corrects for matrix effects and ion suppression.

-

Step 2: Centrifugation. Centrifuge at 14,000 x g for 10 minutes at 4°C. Transfer the supernatant to an LC vial.

-

Step 3: Chromatographic Separation. Inject 5 µL onto a C8 or HILIC column. Use a gradient of Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid). Causality: Formic acid ensures the carnitine moiety remains fully ionized (positive charge) for optimal MS detection.

-

Step 4: Mass Spectrometry (MRM Mode). Monitor the specific transition for PDC: m/z 386.3 → 85.0 in positive electrospray ionization (ESI+) mode[8]. Causality: The 85.0 m/z product ion is the characteristic fragment of the carnitine backbone, ensuring absolute structural specificity.

Protocol B: GPCR cAMP Modulation Assay for CB1/CB2 Agonism

To validate PDC as a full cannabinoid agonist, researchers must measure downstream cyclic AMP (cAMP) accumulation[3].

-

Rationale: CB1 and CB2 are Gi/o-coupled receptors. Agonism results in the inhibition of adenylyl cyclase, thereby decreasing intracellular cAMP levels.

-

Step 1: Cell Preparation. Culture CHO-K1 cells stably expressing human CB1 or CB2 receptors. Plate at 10,000 cells/well in a 384-well plate.

-

Step 2: Forskolin Stimulation. Treat cells with 10 µM Forskolin. Causality: Forskolin directly activates adenylyl cyclase, artificially spiking cAMP levels to create a measurable baseline that a Gi-coupled agonist can suppress.

-

Step 3: PDC Treatment. Add PDC in a 10-point dose-response curve (0.1 µM to 20 µM). Include CP 55940 as a positive control full agonist.

-

Step 4: Detection. After 30 minutes of incubation, lyse cells and add a TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) cAMP detection reagent.

-

Step 5: Analysis. Calculate the EC50. A successful assay will show PDC suppressing the Forskolin-induced cAMP spike in a dose-dependent manner, validating its Gi-coupled agonism[2][3].

Conclusion

The discovery of Pentadecanoyl-L-carnitine bridges the gap between nutritional biochemistry and advanced receptor pharmacology. By demonstrating that a dietary odd-chain fatty acid (C15:0) is metabolized into a full-acting endocannabinoid with profound anti-inflammatory, serotonergic, and anti-histaminergic properties, PDC opens novel therapeutic avenues for metabolic syndrome, autoimmune conditions, and neuropsychiatric disorders[3][5][6]. Future drug development efforts should leverage the protocols outlined herein to further elucidate the network pharmacology of this extraordinary endogenous molecule.

Sources

- 1. Dolphin Study Identifies Hitherto Unknown Endocannabinoid | Project CBD [projectcbd.org]

- 2. Pentadecanoylcarnitine is a newly discovered endocannabinoid with pleiotropic activities relevant to supporting physical and mental health - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. nutritionaloutlook.com [nutritionaloutlook.com]

- 5. Molecular and cellular mechanisms of pentadecanoic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Pentadecanoic Acid (C15:0), an Essential Fatty Acid, Shares Clinically Relevant Cell-Based Activities with Leading Longevity-Enhancing Compounds [mdpi.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. researchgate.net [researchgate.net]

Pentadecanoyl-L-Carnitine in Mitochondrial Bioenergetics: Mechanisms, Anaplerosis, and Pleiotropic Signaling

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: Technical Whitepaper

Executive Summary

The metabolic landscape of lipid bioenergetics has historically been dominated by even-chain fatty acids. However, recent multi-omics analyses and pharmacological profiling have illuminated the critical role of odd-chain fatty acids (OCFAs), specifically pentadecanoic acid (C15:0), in cellular homeostasis. Pentadecanoyl-L-carnitine (C15-carnitine) is the primary intracellular metabolite and mitochondrial transport vehicle of C15:0.

Unlike its even-chain counterparts, which strictly yield acetyl-CoA, the β -oxidation of C15-carnitine yields both acetyl-CoA and propionyl-CoA. This unique stoichiometry provides a direct anaplerotic feed into the tricarboxylic acid (TCA) cycle via succinyl-CoA, driving Complex II respiration and stabilizing the mitochondrial membrane potential ( ΔΨm ) (). Furthermore, recent drug discovery efforts have identified C15-carnitine as a full-acting endocannabinoid with potent pleiotropic signaling capabilities (). This whitepaper dissects the dual nature of C15-carnitine as both a bioenergetic substrate and a signaling molecule, providing validated experimental protocols for its investigation.

Mitochondrial Import and Anaplerotic Metabolism

The bioenergetic superiority of C15-carnitine lies in its ability to bypass the metabolic bottlenecks associated with even-chain lipid overload.

Translocation and β -Oxidation

C15:0 is activated to pentadecanoyl-CoA in the cytosol and subsequently converted to pentadecanoyl-L-carnitine by Carnitine Palmitoyltransferase 1 (CPT1). It crosses the inner mitochondrial membrane via the Carnitine-Acylcarnitine Translocase (CACT) ()[1]. Once inside the matrix, CPT2 reconverts it to pentadecanoyl-CoA, initiating β -oxidation.

The Anaplerotic Advantage

The terminal cleavage of the 15-carbon chain yields one molecule of propionyl-CoA . Through a biotin- and Vitamin B12-dependent pathway, propionyl-CoA is carboxylated and isomerized into succinyl-CoA . This direct replenishment of TCA cycle intermediates (anaplerosis) enhances succinate-driven Complex II (Succinate Dehydrogenase) respiration. By supplying electrons directly to ubiquinone via Complex II, C15-carnitine bypasses Complex I dysfunction, significantly reducing electron leak and mitigating mitochondrial reactive oxygen species (ROS) generation ()[2].

C15-Carnitine Mitochondrial Metabolism and TCA Cycle Anaplerosis Pathway

Pleiotropic Signaling: The Endocannabinoid Connection

Beyond its role as a metabolic substrate, C15-carnitine acts as an intracellular signaling molecule. Recent screening across 148 clinically relevant biomarkers revealed that pentadecanoylcarnitine is a second discovered full-acting endocannabinoid ()[3].

It acts as a potent agonist at Cannabinoid 1 (CB1) and Cannabinoid 2 (CB2) receptors, facilitating vasorelaxation, immunomodulation, and mood regulation. Furthermore, it exhibits dose-dependent anti-inflammatory activities by lowering pro-inflammatory cytokines such as IL-1 α , MCP-1, and IP-10 ()[4].

Table 1: Quantitative Pharmacological Profile of Pentadecanoyl-L-carnitine

Data synthesized from primary human cell systems and receptor modulation assays[3][4].

| Target Receptor | Activity Type | EC50 / IC50 ( μ M) | Physiological Implication in Drug Development |

| Cannabinoid 1 (CB1) | Full Agonist | 3.7 | Central/peripheral neuromodulation, pain mitigation. |

| Cannabinoid 2 (CB2) | Full Agonist | 3.2 | Systemic anti-inflammatory and immunomodulatory effects. |

| Serotonin 5-HT1A | Agonist | 9.6 | Stress reduction, mood support, and anxiolytic potential. |

| Serotonin 5-HT1B | Agonist | 9.3 | Regulation of vascular tone and synaptic plasticity. |

| Histamine H1 | Antagonist | 10.9 | Attenuation of allergic responses and endothelial permeability. |

| Histamine H2 | Antagonist | 6.1 | Modulation of gastric acid secretion and immune cell crosstalk. |

Experimental Methodologies: Self-Validating Protocols

To rigorously evaluate the bioenergetic and metabolic impact of C15-carnitine, researchers must employ orthogonal validation techniques. The following protocols are designed with built-in causal controls to ensure data integrity.

Protocol 1: Seahorse XF Mito Stress Test for Succinate-Driven Respiration

Rationale: To isolate the anaplerotic contribution of C15-carnitine, we must measure the Oxygen Consumption Rate (OCR) driven specifically by Complex II, bypassing Complex I.

-

Expert Insight: Using a Plasma Membrane Permeabilizer (PMP) allows direct delivery of succinate to the mitochondria, while Rotenone ensures any measured OCR is exclusively Complex II-dependent.

Step-by-Step Methodology:

-

Cell Seeding: Seed primary human fibroblasts in a Seahorse XF96 microplate at 20,000 cells/well and incubate overnight.

-

Treatment: Treat cells with 10–50 μ M Pentadecanoyl-L-carnitine for 24 hours.

-

Permeabilization: Wash cells and replace media with Mitochondrial Assay Solution (MAS) containing 1 nM XF PMP.

-

Complex I Inhibition: Add 2 μ M Rotenone to the MAS buffer to block NADH-driven electron flow.

-

Substrate Injection (Port A): Inject 10 mM Succinate to fuel Complex II directly.

-

Bioenergetic Mapping (Ports B-D): Sequentially inject 1 μ M Oligomycin (ATP synthase inhibition), 2 μ M FCCP (maximal uncoupled respiration), and 0.5 μ M Antimycin A (Complex III inhibition) to map the respiratory capacity.

-

Validation: Normalize all OCR values to total protein content using a standard BCA assay.

Protocol 2: LC-MS/MS Quantification of Intracellular Acylcarnitines

Rationale: Validating the intracellular accumulation and mitochondrial uptake of C15-carnitine requires high-resolution mass spectrometry.

-

Expert Insight: Acylcarnitines are highly labile. Rapid quenching with ice-cold organic solvents is mandatory to halt enzymatic hydrolysis by esterases, preserving the in vivo metabolic snapshot.

Step-by-Step Methodology:

-

Metabolic Quenching: Wash treated cells rapidly with ice-cold PBS (4°C) to halt cellular metabolism.

-

Extraction: Add 500 μ L of chilled Methanol:Acetonitrile:Water (2:2:1, v/v/v) buffer containing 100 nM of a stable isotope-labeled internal standard (e.g., d3 -palmitoylcarnitine).

-

Precipitation: Scrape cells, vortex for 30 seconds, and centrifuge at 15,000 x g for 15 minutes at 4°C to precipitate proteins.

-

Reconstitution: Evaporate the supernatant to dryness under a gentle stream of nitrogen gas and reconstitute in 50 μ L of 50% acetonitrile.

-

Chromatography: Inject 5 μ L into an LC-MS/MS system equipped with a C18 reverse-phase column.

-

Detection: Utilize Multiple Reaction Monitoring (MRM) in positive electrospray ionization (ESI+) mode. Target the specific precursor-to-product ion transition for pentadecanoylcarnitine ( m/z 414.3 → 85.1).

-

Quantification: Calculate absolute concentrations against a standard curve generated using analytical grade Pentadecanoyl-L-carnitine chloride.

Experimental Workflow for Bioenergetic and Metabolic Validation

Translational Perspectives

The dual functionality of Pentadecanoyl-L-carnitine—acting simultaneously as an anaplerotic mitochondrial fuel and a pleiotropic endocannabinoid—positions it as a highly compelling target for drug development. By activating AMPK, suppressing mTOR, and replenishing the TCA cycle, C15-carnitine addresses the core bioenergetic deficits observed in metabolic syndrome, cellular senescence, and age-related mitochondrial dysfunction. Future clinical investigations should prioritize its efficacy in reversing lipid peroxidation and restoring endothelial function in chronic inflammatory states.

References

-

Venn-Watson, S., Reiner, J., & Jensen, E.D. "Pentadecanoylcarnitine is a newly discovered endocannabinoid with pleiotropic activities relevant to supporting physical and mental health." Scientific Reports, 12(1), 13717 (2022).[Link]

-

Mercola, J. "Molecular and cellular mechanisms of pentadecanoic acid." World Journal of Biological Chemistry, 16(4), 111258 (2025).[Link]

Sources

In vivo distribution and clearance of Pentadecanoyl-L-carnitine (chloride).

An In-Depth Technical Guide to the In Vivo Distribution and Clearance of Pentadecanoyl-L-Carnitine (Chloride)

Executive Summary

Pentadecanoyl-L-carnitine (PDC), also known as C15:0 carnitine, is an endogenous odd-chain acylcarnitine and a newly classified endocannabinoid[1]. Derived from the essential dietary odd-chain fatty acid pentadecanoic acid (C15:0), PDC has emerged as a critical signaling lipid with pleiotropic pharmacological activities, acting as a full agonist at cannabinoid (CB1/CB2) and serotonin (5-HT1A/5-HT1B) receptors, while antagonizing histamine receptors[1][2]. This whitepaper provides a comprehensive technical synthesis of its in vivo distribution, metabolic clearance, and the analytical protocols required for its quantification in pharmacokinetic (PK) studies.

Molecular Identity and Biosynthesis

Pentadecanoyl-L-carnitine chloride (CAS: 173686-57-2) is the chloride salt of the L-carnitine ester of pentadecanoic acid[2]. In vivo, its formation is dictated by the bioenergetic requirement to transport long-chain fatty acids across the impermeable inner mitochondrial membrane[3].

The biosynthesis of PDC is a highly regulated, enzyme-driven cascade:

-

Activation: Cytosolic C15:0 is activated by acyl-CoA synthetase to form pentadecanoyl-CoA[3].

-

Esterification: Carnitine palmitoyltransferase I (CPT-I), located on the outer mitochondrial membrane, catalyzes the transfer of the pentadecanoyl group from CoA to L-carnitine, forming PDC[3].

-

Translocation: The carnitine-acylcarnitine translocase (CACT) shuttles PDC across the inner mitochondrial membrane in exchange for free carnitine[4].

Biosynthesis and mitochondrial beta-oxidation pathway of Pentadecanoyl-L-carnitine.

In Vivo Distribution Dynamics

The distribution of PDC is governed by its amphipathic nature, allowing it to partition into both aqueous plasma and lipid-rich cellular membranes.

-

Systemic Circulation & Erythrocytes: Upon dietary intake or endogenous mobilization of C15:0, PDC levels rise systemically. It is highly distributed in plasma and red blood cells (RBCs), where it stabilizes erythrocyte membranes and reduces hemolysis[5].

-

Blood-Brain Barrier (BBB) Penetration: Acylcarnitines utilize the OCTN2 (Organic Cation/Carnitine Transporter 2) to cross the BBB. Metabolomic profiling of brain tissue demonstrates that PDC actively distributes into the cerebral parenchyma. For instance, during metabolic reprogramming post-stroke, brain levels of PDC (C15 carnitine) are significantly elevated, indicating active transport and localized cerebral beta-oxidation[6].

-

Tissue Partitioning: High concentrations of PDC are found in metabolically demanding tissues such as the myocardium and skeletal muscle, where it serves as both an energy substrate and a signaling molecule[4][5].

Receptor Pharmacology & Binding Profile

Unlike even-chain acylcarnitines, PDC functions as a potent signaling lipid. It is a full agonist at both CB1 and CB2 receptors, outperforming synthetic THC controls in certain assays[1]. The causality behind its pleiotropic effects (anti-inflammatory, mood-regulating, and antihistamine) lies in its broad receptor affinity profile[1][2].

Table 1: Receptor Binding Profile of Pentadecanoyl-L-Carnitine

| Target Receptor | Activity Type | EC50 / IC50 (µM) | Physiological Implication |

| Cannabinoid CB1 | Full Agonist | 3.7 µM | Neuromodulation, pain regulation, mood stabilization[1][2]. |

| Cannabinoid CB2 | Full Agonist | 3.2 µM | Immunomodulation, systemic anti-inflammatory effects[1][2]. |

| Serotonin 5-HT1A | Agonist | 9.6 µM | Anxiolytic properties, sleep architecture regulation[1][2]. |

| Serotonin 5-HT1B | Agonist | 9.3 µM | Vascular tone regulation, migraine mitigation[1][2]. |

| Histamine H1 | Antagonist | 10.9 µM | Anti-allergic response, reduction of pruritus[1][2]. |

| Histamine H2 | Antagonist | 6.1 µM | Gastric acid regulation, immune cell modulation[1][2]. |

Clearance Mechanisms: Metabolism and Renal Excretion

The clearance of PDC relies on two distinct physiological axes: mitochondrial beta-oxidation and renal filtration.

Mitochondrial Beta-Oxidation (The Anaplerotic Edge)

Once inside the mitochondrial matrix, CPT-II converts PDC back into pentadecanoyl-CoA and free carnitine[3]. The acyl-CoA undergoes successive rounds of beta-oxidation. Because it is an odd-chain fatty acid, the terminal cleavage yields six molecules of Acetyl-CoA and one molecule of Propionyl-CoA (C3)[4].

-

Causality of Metabolic Benefit: Unlike Acetyl-CoA, Propionyl-CoA is converted to Succinyl-CoA, which directly enters the TCA cycle as an anaplerotic intermediate. This replenishes TCA cycle intermediates without generating excess ketone bodies, providing a highly efficient, clean energy source for the myocardium and brain[4].

Renal Clearance and Differential Tubular Reabsorption

The kidneys are the primary site of systemic acylcarnitine clearance. The renal handling of PDC is highly specific and acts as a detoxification mechanism to prevent acyl-CoA buildup.

-

Mechanism: Free L-carnitine is freely filtered at the glomerulus and >90% is reabsorbed in the proximal tubule. Conversely, the tubular reabsorption of acylcarnitines (like PDC) is deliberately limited.

-

Clearance Rate: The fractional excretion of acylcarnitines is 4 to 8 times greater than that of free carnitine. This differential clearance ensures that excess PDC and its downstream odd-chain metabolites (e.g., propionylcarnitine) are rapidly eliminated in the urine, maintaining mitochondrial homeostasis[4].

Experimental Protocols: LC-MS/MS Quantification

To accurately measure the in vivo distribution and clearance of PDC, researchers must utilize Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS)[6]. The following protocol is designed as a self-validating system to ensure absolute trustworthiness in PK data.

Step-by-Step Methodology

1. Sample Preparation & Protein Precipitation:

-

Causality: Methanol is used because it effectively denatures binding proteins while maintaining the solubility of the amphipathic PDC molecule.

-

Action: Aliquot 50 µL of plasma or tissue homogenate into a microcentrifuge tube. Add 200 µL of ice-cold Methanol containing 50 nM of isotopically labeled internal standard (e.g., d3-pentadecanoylcarnitine).

-

Validation Check: The inclusion of the d3-internal standard is mandatory. If the internal standard recovery deviates by >15% across samples, the extraction is invalidated, ensuring matrix effects do not compromise quantitative integrity.

2. Extraction and Centrifugation:

-

Vortex the mixture for 2 minutes at 4°C.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet precipitated proteins.

-

Transfer the supernatant to an LC-MS autosampler vial.

3. UPLC Separation:

-

Column: C18 Reverse-Phase Column (e.g., 1.8 µm, 2.1 × 100 mm) maintained at 40°C[7].

-

Mobile Phases: Phase A (Water + 0.1% Formic Acid) and Phase B (Acetonitrile + 0.1% Formic Acid)[7].

-

Gradient: Run a linear gradient from 5% B to 95% B over 10 minutes. This ensures the baseline resolution of PDC from even-chain isomers (e.g., C14 or C16 carnitines)[8].

4. ESI-MS/MS Detection:

-

Operate the mass spectrometer in Positive Electrospray Ionization (+ESI) mode using Multiple Reaction Monitoring (MRM)[7][8].

-

Monitor the specific precursor-to-product ion transition for PDC (typically [M+H]+ m/z 386.3 → m/z 85.1, corresponding to the carnitine backbone fragment).

Self-validating LC-MS/MS experimental workflow for acylcarnitine quantification.

References

-

Venn-Watson, S., Reiner, J., & Jensen, E. D. (2022). Pentadecanoylcarnitine is a newly discovered endocannabinoid with pleiotropic activities relevant to supporting physical and mental health. Scientific Reports. Available at:[Link]

-

Doctorabad. (2017). Carnitine metabolism in renal disease and dialysis. Doctorabad. Available at:[Link]

-

National Center for Biotechnology Information (NIH). (n.d.). Metabolic Impairment in Coronary Artery Disease: Elevated Serum Acylcarnitines Under the Spotlights. PMC. Available at:[Link]

-

bioRxiv. (2022). Increased fatty acid metabolism and decreased glycolysis are hallmarks of metabolic reprogramming in the brain during recovery from experimental stroke. bioRxiv. Available at:[Link]

Sources

- 1. Pentadecanoylcarnitine is a newly discovered endocannabinoid with pleiotropic activities relevant to supporting physical and mental health - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. caymanchem.com [caymanchem.com]

- 3. C15 again…: People with PD often lose... - Cure Parkinson's [healthunlocked.com]

- 4. Metabolic Impairment in Coronary Artery Disease: Elevated Serum Acylcarnitines Under the Spotlights - PMC [pmc.ncbi.nlm.nih.gov]

- 5. wjgnet.com [wjgnet.com]

- 6. Increased fatty acid metabolism and decreased glycolysis are hallmarks of metabolic reprogramming in the brain during recovery from experimental stroke | bioRxiv [biorxiv.org]

- 7. Investigating the Therapeutic Mechanisms of Total Saikosaponins in Alzheimer’s Disease: A Metabolomic and Proteomic Approach | MDPI [mdpi.com]

- 8. Metabolic Pathways of Acylcarnitine Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

The Pleiotropic Effects of Pentadecanoyl-L-Carnitine on Cellular Signaling: A Technical Whitepaper

Executive Summary

Pentadecanoyl-L-carnitine (PDC), also known as C15:0 carnitine, has recently emerged from lipidomics research as a potent, endogenous signaling molecule. Originally identified as a mitochondrial acylcarnitine metabolite of pentadecanoic acid (C15:0)—an essential odd-chain saturated fatty acid—PDC is now classified as a newly discovered endocannabinoid ()[1]. Unlike traditional even-chain acylcarnitines that primarily serve as intermediate energy substrates or markers of metabolic dysfunction, PDC acts as a pleiotropic signaling hub, bridging lipid metabolism with neuro-immune modulation. This whitepaper provides an in-depth technical analysis of PDC’s receptor pharmacology, downstream signaling cascades, and the self-validating experimental protocols required to study its effects.

The Pharmacological Profile of Pentadecanoyl-L-Carnitine

PDC exhibits a remarkable multi-receptor binding profile that distinguishes it from classical endocannabinoids like anandamide (AEA) and 2-arachidonoylglycerol (2-AG).

Through rigorous cell-based target assays, PDC has been validated as a full agonist at both Cannabinoid Receptors 1 and 2 (CB1/CB2)[1]. Beyond the endocannabinoid system, PDC modulates the serotonergic and histaminergic systems, acting as an agonist at 5-HT1A and 5-HT1B receptors, and an antagonist at histamine H1 and H2 receptors ()[2].

Quantitative Receptor Affinity Summary

To facilitate drug development comparisons, the half-maximal effective concentrations ( EC50 ) and half-maximal inhibitory concentrations ( IC50 ) of PDC are summarized below[1][2].

| Target Receptor | Pharmacological Action | Potency ( EC50 / IC50 ) | Maximum Activity (vs. Control) |

| CB1 | Full Agonist | 3.7μM | 111% |

| CB2 | Full Agonist | 3.2μM | 106% |

| 5-HT1A | Agonist | 9.6μM | N/A |

| 5-HT1B | Agonist | 9.3μM | N/A |

| Histamine H1 | Antagonist | 10.9μM | N/A |

| Histamine H2 | Antagonist | 6.1μM | N/A |

Mechanistic Pathways and Cellular Signaling

The pleiotropic effects of PDC are primarily driven by its interaction with G-protein coupled receptors (GPCRs). CB1, CB2, 5-HT1A, and 5-HT1B are all Gi/o -coupled receptors.

The cAMP/AMPK Axis: Activation of these Gi/o -coupled receptors by PDC leads to the direct inhibition of adenylate cyclase, resulting in a dose-dependent decrease in intracellular cyclic AMP (cAMP) accumulation[2]. This reduction in cAMP alters downstream kinase activity, notably activating AMP-activated protein kinase (AMPK) and subsequently inhibiting the mechanistic target of rapamycin (mTOR) pathway[3]. This axis is fundamental to PDC's ability to lower insulin and cholesterol levels, mimicking established longevity-enhancing compounds[4].

Anti-Inflammatory Cascades: In immune cells, CB2 activation by PDC suppresses the NF-κB and JAK/STAT pathways[3]. This leads to a profound reduction in pro-inflammatory chemokines and cytokines. Specifically, PDC has been shown to inhibit T cell proliferation and significantly reduce levels of Interleukin-1 alpha (IL-1α), Monocyte Chemoattractant Protein-1 (MCP-1/CCL2), Interferon-inducible T-cell alpha chemoattractant (I-TAC), and Interferon gamma-induced protein 10 (IP-10)[1][5].

Fig 1. PDC multi-receptor signaling network and downstream cellular cascades.

Experimental Methodologies and Validation Protocols

To rigorously evaluate PDC's signaling efficacy, assays must be designed to isolate specific receptor pathways while controlling for off-target cytotoxicity. The following protocols represent the gold standard for investigating PDC, built entirely on self-validating logic.

Protocol 1: TR-FRET cAMP Modulation Assay for CB1/CB2 Agonism

Causality & Design: Because CB1 and CB2 are Gi -coupled, their activation decreases cAMP. To measure this, baseline cAMP must first be artificially elevated using Forskolin (an adenylate cyclase activator). Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is chosen over standard ELISA because its ratiometric emission readout inherently normalizes for well-to-well variations in cell number or liquid dispensing, creating a self-validating data point.

Step-by-Step Methodology:

-

Cell Preparation: Seed CHO-K1 cells stably expressing human CB1 or CB2 receptors into a 384-well microplate at a density of 5,000 cells/well.

-

Stimulation & Treatment: Co-treat cells with 10μM Forskolin (to stimulate adenylate cyclase) and a serial dilution of PDC ( 0.1μM to 30μM ) in assay buffer containing 0.5 mM IBMX (to prevent cAMP degradation by phosphodiesterases).

-

Incubation: Incubate for 30 minutes at room temperature to allow Gi -mediated inhibition of cAMP production.

-

Lysis & Detection: Add TR-FRET cAMP detection reagents (Europium-labeled cAMP tracer and ULight-labeled anti-cAMP antibody). Incubate for 1 hour.

-

Quantification: Read the plate on a TR-FRET compatible microplate reader (excitation at 320 nm; dual emission at 615 nm and 665 nm). Calculate the 665/615 ratio to determine EC50 values.

Protocol 2: Multiplex Cytokine Profiling in Primary Human Macrophages

Causality & Design: Primary human macrophages are utilized because they express high physiological levels of CB2 receptors and are primary drivers of MCP-1 and IL-1α secretion. A self-validating multiplex approach is required: we must measure pro-inflammatory cytokine reduction alongside a cell viability dye (e.g., Calcein AM). This ensures that the observed anti-inflammatory effect of PDC is due to true receptor-mediated signaling, not merely cytotoxic cell death.

Step-by-Step Methodology:

-

Differentiation: Differentiate human blood-derived CD14+ monocytes into macrophages in vitro using M-CSF for 7 days[6].

-

Seeding & Starvation: Seed macrophages into 96-well plates and serum-starve for 12 hours to synchronize signaling baselines.

-

Inflammatory Induction: Stimulate cells with 100 ng/mL Lipopolysaccharide (LPS) to induce NF-κB mediated cytokine production.

-

PDC Intervention: Immediately treat with PDC at varying concentrations ( 1μM to 20μM ). Incubate for 24 hours.

-

Viability Check: Add Calcein AM to the wells 30 minutes prior to endpoint. Read fluorescence to confirm >95% cell viability across all PDC concentrations.

-

Supernatant Analysis: Harvest the supernatant and quantify IL-1α, MCP-1, and IP-10 using a bead-based multiplex ELISA.

Fig 2. Self-validating experimental workflow for high-throughput PDC screening.

Translational Implications in Drug Development

The discovery of Pentadecanoyl-L-carnitine provides a mechanistic explanation for the cardiometabolic and anti-inflammatory benefits associated with dietary C15:0 intake[7]. By acting as a multi-target ligand—simultaneously agonizing the endocannabinoid and serotonergic systems while antagonizing histaminergic responses—PDC represents a unique template for drug development. Its ability to lower insulin and cholesterol while blunting fibrotic and inflammatory responses positions PDC, and its synthetic analogs, as highly promising candidates for treating metabolic syndrome, chronic inflammatory diseases, and mood disorders[1][4].

References

-

Venn-Watson S, Reiner J, Jensen ED. "Pentadecanoylcarnitine is a newly discovered endocannabinoid with pleiotropic activities relevant to supporting physical and mental health." Scientific Reports, 2022;12(1):13717.[Link]

-

Venn-Watson S, et al. "Pentadecanoic Acid (C15:0), an Essential Fatty Acid, Shares Clinically Relevant Cell-Based Activities with Leading Longevity-Enhancing Compounds." Nutrients, 2023.[Link]

Sources

- 1. Pentadecanoylcarnitine is a newly discovered endocannabinoid with pleiotropic activities relevant to supporting physical and mental health - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. caymanchem.com [caymanchem.com]

- 3. wjgnet.com [wjgnet.com]

- 4. mdpi.com [mdpi.com]

- 5. Pentadecanoyl-L-carnitine (chloride) | CAS 173686-57-2 | Cayman Chemical | Biomol.com [biomol.com]

- 6. researchgate.net [researchgate.net]

- 7. wjgnet.com [wjgnet.com]

Pentadecanoyl-L-carnitine (C15:0 Carnitine) as a Next-Generation Biomarker for Metabolic and Inflammatory Diseases

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Technical Whitepaper & Analytical Guide

Executive Summary

Historically, acylcarnitines have been viewed strictly as intermediate shuttles responsible for transporting fatty acids across the inner mitochondrial membrane for β-oxidation. However, high-resolution multi-omics and targeted pharmacological assays have recently redefined Pentadecanoyl-L-carnitine (C15:0 carnitine) from a mere metabolic byproduct into an active, pleiotropic signaling lipid. As a Senior Application Scientist specializing in targeted metabolomics, I have designed this whitepaper to bridge the gap between the mechanistic biology of C15:0 carnitine and the rigorous analytical methodologies required to quantify it reliably in clinical and preclinical settings.

Mechanistic Causality: Beyond a Passive Metabolite

Pentadecanoyl-L-carnitine (Formula: C22H43NO4; HMDB0062517) is an endogenous long-chain acylcarnitine formed by the esterification of pentadecanoic acid (an odd-chain fatty acid) with L-carnitine via the Carnitine Palmitoyltransferase 1 (CPT1) enzyme (1)[1].

Recent functional screenings have uncovered that C15:0 carnitine operates through a dual-action pathway:

-

Mitochondrial Energy Homeostasis: It serves as a direct substrate for mitochondrial β-oxidation, reflecting real-time shifts in lipid metabolism and mitochondrial health.

-

Endocannabinoid-Like Signaling: C15:0 carnitine acts as a full agonist at cannabinoid CB1 and CB2 receptors (EC50s = 3.7 and 3.2 µM, respectively) and modulates histamine H1/H2 receptors. This receptor engagement actively downregulates pro-inflammatory cytokines such as IL-1α and MCP-1 (2)[2].

Caption: Dual-Action Pathway of C15:0 Carnitine in Metabolism and Receptor Signaling.

Diagnostic Relevance in Metabolic Diseases

Because C15:0 carnitine sits at the intersection of lipid metabolism and immune regulation, fluctuations in its systemic concentration serve as a high-fidelity biomarker for various metabolic and inflammatory disruptions.

Table 1: Quantitative Biomarker Profile of C15:0 Carnitine in Pathological Models

| Disease Model | Biospecimen | C15:0 Carnitine Trend | Mechanistic Pathway / Causality | Reference |

| Acute Liver Injury (CCl4) | Serum / Liver | Decreased (Rescued by therapeutics) | Disruption of mitochondrial β-oxidation; rescued via PPARα modulation. | [3] |

| DSS-Induced Colitis | Feces / Serum | Increased (via 2'-FL treatment) | Suppression of the PI3K-Akt signaling cascade, driving anti-inflammatory effects. | [4] |

| Experimental Stroke | Brain (Peri-infarct) | Transiently Increased | Catabolism of myelin lipid debris and localized upregulation of β-oxidation. | [5] |

| Fetal Growth Restriction | Cardiac Tissue | Significantly Altered | Developmental metabolic reprogramming and cardiac stress in late preterm models. | [6] |

Data Synthesis: In liver injury models, the loss of PPARα signaling blunts acylcarnitine utilization, dropping C15:0 carnitine levels (3)[3]. Conversely, during tissue recovery (e.g., post-stroke or colitis resolution), C15:0 carnitine spikes as tissues clear lipid debris and suppress inflammation (5)[5].

Analytical Methodology: LC-MS/MS Protocol for C15:0 Carnitine Quantification

A critical failure point in acylcarnitine analysis is ex vivo hydrolysis and severe ion suppression from high-abundance matrix lipids. As an application scientist, I strongly advocate for Hydrophilic Interaction Liquid Chromatography (HILIC) over traditional Reversed-Phase Liquid Chromatography (RPLC). HILIC leverages the highly polar quaternary amine of the carnitine backbone, ensuring that acylcarnitines are strongly retained and elute well past the solvent void volume, thereby maximizing ionization efficiency (7)[7].

Self-Validating Step-by-Step Protocol

Step 1: Sample Quenching and Protein Precipitation

-

Action: Aliquot 50 µL of plasma/serum into a pre-chilled microcentrifuge tube. Immediately add 200 µL of ice-cold Methanol:Acetonitrile (1:1, v/v) containing an isotopically labeled internal standard (e.g., C16-d3 carnitine).

-

Causality: Immediate exposure to cold organic solvents denatures endogenous esterases. If esterases remain active, they will cleave the ester bond of C15:0 carnitine, artificially inflating free carnitine levels and destroying the biomarker's quantitative integrity.

Step 2: Extraction and Centrifugation

-

Action: Vortex aggressively for 2 minutes, then incubate at -20°C for 20 minutes. Centrifuge at 14,000 × g for 15 minutes at 4°C.

-

Causality: The sub-zero incubation maximizes the flocculation of high-abundance plasma proteins (like albumin). Removing these proteins is non-negotiable to prevent rapid column degradation and ESI source fouling.

Step 3: Supernatant Recovery and Reconstitution

-

Action: Transfer 150 µL of the supernatant to an LC vial. Evaporate to dryness under a gentle stream of nitrogen. Reconstitute in 50 µL of Acetonitrile:Water (90:10, v/v) with 10 mM ammonium formate.

-

Causality: Reconstituting the sample in a high-organic solvent perfectly matches the initial mobile phase conditions of the HILIC column. Injecting a highly aqueous sample onto a HILIC column causes severe peak splitting and loss of resolution.